5-(2-Fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. While not extensively studied, this compound has emerged as a potential lead in developing novel therapeutic agents, particularly as a free fatty acid receptor 1 (FFA1) agonist [].
Although the provided literature lacks specific details on the molecular structure analysis of 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, the presence of the pyrazolo[4,3-c]quinoline core suggests a planar structure with potential for substituents influencing its overall conformation and pharmacological properties [, , ].
The primary application of 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, as identified in the provided literature, is its potential as a therapeutic agent for type 2 diabetes []. This potential stems from its ability to act as a free fatty acid receptor 1 (FFA1) agonist, thereby promoting glucose-stimulated insulin secretion []. The compound demonstrated promising in vitro potency and was further investigated for cellular efficacy in stimulating glucose-stimulated insulin secretion in rat insulinoma INS1E cells [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2